The Bacterial 7-Hydroxydecanoyl-CoA Biosynthesis Pathway: A Technical Guide for Researchers
The Bacterial 7-Hydroxydecanoyl-CoA Biosynthesis Pathway: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the 7-hydroxydecanoyl-CoA biosynthesis pathway in bacteria. This pathway is of significant interest as it represents a critical juncture between primary fatty acid metabolism and the synthesis of specialized secondary metabolites, including polyhydroxyalkanoates (PHAs) and rhamnolipids. This document details the core enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and illustrates key pathways and workflows using logical diagrams. The information herein is intended to serve as a comprehensive resource for researchers investigating this pathway for applications in metabolic engineering, synthetic biology, and drug development.
Introduction to 7-Hydroxydecanoyl-CoA Biosynthesis
In bacteria, the biosynthesis of 7-hydroxydecanoyl-CoA is primarily understood as a branch from the well-characterized type II fatty acid synthesis (FAS II) pathway. The FAS II system iteratively elongates acyl chains, which are covalently attached to an acyl carrier protein (ACP). The key intermediate, (R)-3-hydroxydecanoyl-ACP, is diverted from the main fatty acid elongation cycle and converted to its coenzyme A (CoA) thioester, (R)-3-hydroxydecanoyl-CoA. This conversion is a critical control point, channeling carbon flux towards the production of valuable biopolymers and virulence factors.
This guide will focus on the most well-characterized route for 7-hydroxydecanoyl-CoA synthesis, which involves the direct conversion of the FAS II intermediate. The primary bacterial genera in which this pathway has been extensively studied are Pseudomonas, particularly P. putida and P. aeruginosa, and to some extent in recombinant E. coli.
Core Biosynthesis Pathway
The biosynthesis of 7-hydroxydecanoyl-CoA from central carbon metabolism can be described in two main stages:
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De Novo Fatty Acid Synthesis to (R)-3-Hydroxydecanoyl-ACP: Glucose or other carbon sources are metabolized through glycolysis to produce acetyl-CoA. Acetyl-CoA is then carboxylated to malonyl-CoA, the primary building block for fatty acid synthesis. Through the iterative action of the FAS II enzyme complex, the acyl chain is elongated to the 10-carbon intermediate, (R)-3-hydroxydecanoyl-ACP.
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Conversion to (R)-3-Hydroxydecanoyl-CoA: The key step in this pathway is the conversion of (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA. This is primarily catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG).
Key Enzymes and Reactions
The core enzymes directly involved in the synthesis of 7-hydroxydecanoyl-CoA are:
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Fatty Acid Synthase (FAS) II System: A multi-enzyme system responsible for the synthesis of (R)-3-hydroxydecanoyl-ACP from acetyl-CoA and malonyl-CoA. Key enzymes in this system include FabD (malonyl-CoA:ACP transacylase), FabH (β-ketoacyl-ACP synthase III), FabG (β-ketoacyl-ACP reductase), FabA/FabZ (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase).
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(R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from ACP to Coenzyme A. This is the primary route for the formation of (R)-3-hydroxydecanoyl-CoA from the FAS II pathway.[1]
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(R)-specific enoyl-CoA hydratases (PhaJ): These enzymes can also contribute to the pool of 3-hydroxyacyl-CoAs by hydrating enoyl-CoA intermediates derived from the β-oxidation of fatty acids. For instance, PhaJ4 in P. aeruginosa is involved in the production of hydroxydecanoyl-CoA.
The central reaction is:
(R)-3-hydroxydecanoyl-ACP + CoASH ⇌ (R)-3-hydroxydecanoyl-CoA + ACP-SH (Catalyzed by PhaG)
Visualization of the Biosynthesis Pathway
Quantitative Data
Quantitative analysis of the 7-hydroxydecanoyl-CoA biosynthesis pathway is essential for metabolic engineering efforts. The following tables summarize the available kinetic data for the key enzymes involved.
| Enzyme | Organism | Substrate | Km / K0.5 (µM) | Vmax (milliunits/mg) | kcat (s-1) | Reference |
| PhaG | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 | 12.4 | - | [2] |
| ACP | 28 | 11.7 | - | [2] | ||
| PhaJ4aRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 120 ± 10 | - | 1.1 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 55 ± 2 | - | 12 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 27 ± 1 | - | 13 ± 0 | [3] | ||
| PhaJ4bRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 130 ± 10 | - | 1.2 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 54 ± 2 | - | 16 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 29 ± 1 | - | 19 ± 0 | [3] | ||
| PhaJ4cRe | Ralstonia eutropha | trans-2-Butenoyl-CoA | 130 ± 10 | - | 1.1 ± 0.0 | [3] |
| trans-2-Hexenoyl-CoA | 59 ± 2 | - | 11 ± 0 | [3] | ||
| trans-2-Octenoyl-CoA | 31 ± 1 | - | 14 ± 0 | [3] |
Note: Data for PhaG are presented as K0.5 due to positive substrate cooperativity. Specific kcat values for PhaG were not reported in the cited literature. Data for PhaJ4 homologs are for the hydration reaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the 7-hydroxydecanoyl-CoA biosynthesis pathway.
Cloning, Expression, and Purification of Recombinant PhaG
This protocol describes the heterologous expression of phaG from Pseudomonas putida in E. coli and subsequent purification of the His-tagged protein.
4.1.1 Gene Amplification and Cloning
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Template DNA: Genomic DNA from Pseudomonas putida KT2440.
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PCR Amplification: Amplify the phaG gene (PP_1408) using primers with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector like pET28a(+).
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Vector Ligation: Digest the PCR product and the pET28a(+) vector with NdeI and XhoI. Ligate the digested gene into the vector to create the expression plasmid pET28a-phaG, which will produce a C-terminally His6-tagged PhaG protein.
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Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
4.1.2 Protein Expression
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Expression Host: E. coli BL21(DE3).
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Transformation: Transform the sequence-verified pET28a-phaG plasmid into competent E. coli BL21(DE3) cells.
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Culture Growth: Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.
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Scale-up: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C.
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Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
4.1.3 Protein Purification (from inclusion bodies)
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Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
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Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
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Washing: Wash the inclusion bodies sequentially with a buffer containing 1% Triton X-100 and a buffer without detergent to remove membrane fragments and other contaminants.
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Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea (B33335) (or 6 M guanidine (B92328) hydrochloride), 50 mM Tris-HCl, pH 8.0.
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Refolding: Refold the solubilized protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM DTT) with gentle stirring at 4°C.
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Affinity Chromatography: Load the refolded protein solution onto a Ni-NTA affinity column pre-equilibrated with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
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Washing: Wash the column with several volumes of wash buffer (binding buffer with 50 mM imidazole).
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Elution: Elute the His6-PhaG protein with elution buffer (binding buffer with 250 mM imidazole).
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Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzymatic Synthesis of (R)-3-Hydroxydecanoyl-ACP
The substrate for the PhaG assay, (R)-3-hydroxydecanoyl-ACP, is not commercially available and must be synthesized enzymatically. This can be achieved by an in vitro reconstituted fatty acid synthesis system.
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Components:
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Purified apo-ACP
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Purified holo-ACP synthase (AcpS)
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Purified malonyl-CoA:ACP transacylase (FabD)
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Purified β-ketoacyl-ACP synthase III (FabH)
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Purified β-ketoacyl-ACP reductase (FabG)
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Acetyl-CoA
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Malonyl-CoA
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NADPH
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Coenzyme A
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Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
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Procedure:
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Convert apo-ACP to holo-ACP by incubating with AcpS and Coenzyme A.
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Initiate the fatty acid synthesis reaction by adding FabD, FabH, FabG, acetyl-CoA, malonyl-CoA, and NADPH to the holo-ACP solution.
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Allow the reaction to proceed through the initial cycles of elongation until 3-hydroxydecanoyl-ACP is synthesized. The reaction can be monitored by LC-MS/MS.
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The reaction mixture containing the synthesized (R)-3-hydroxydecanoyl-ACP can be used directly in the PhaG assay or the product can be purified using chromatographic methods.
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PhaG Transacylase Activity Assay (Spectrophotometric)
This assay measures the transfer of the 3-hydroxydecanoyl group from 3-hydroxydecanoyl-CoA to ACP, monitoring the release of free CoASH using DTNB (Ellman's reagent).
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Principle: The free thiol group of Coenzyme A released during the transacylation reaction reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm (ε = 14,150 M-1cm-1).
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Reagents:
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Assay Buffer: 100 mM Tris-HCl, pH 7.8
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(R)-3-hydroxydecanoyl-CoA (substrate)
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Holo-ACP
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DTNB solution (in assay buffer)
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Purified PhaG enzyme
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-
Procedure:
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Prepare a reaction mixture in a cuvette containing assay buffer, a known concentration of (R)-3-hydroxydecanoyl-CoA, holo-ACP, and DTNB.
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Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
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Initiate the reaction by adding a small volume of purified PhaG enzyme.
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Monitor the increase in absorbance at 412 nm over time.
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Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
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Enzyme activity (in µmol/min/mg) can be calculated using the Beer-Lambert law.
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Quantification of 3-Hydroxyacyl-ACPs by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of intracellular 3-hydroxyacyl-ACP intermediates.
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Sample Preparation:
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Rapidly quench bacterial cultures to halt metabolic activity.
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Lyse the cells and perform a protein extraction.
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Partially purify the ACPs from the total protein extract using methods like ammonium (B1175870) sulfate (B86663) precipitation or anion exchange chromatography.
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LC-MS/MS Analysis:
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Separate the different acyl-ACP species using reverse-phase liquid chromatography.
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Detect and quantify the acyl-ACPs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific parent-daughter ion transitions for each 3-hydroxyacyl-ACP of interest should be determined empirically.
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Quantification: Absolute quantification can be achieved by using isotopically labeled internal standards (e.g., 15N-labeled acyl-ACPs).
Regulation of the Pathway
The flux through the 7-hydroxydecanoyl-CoA biosynthesis pathway is tightly regulated at the transcriptional level to coordinate with the cell's metabolic state and the demand for downstream products like PHAs.
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Regulation of pha genes: In Pseudomonas putida, the expression of the pha gene cluster, which includes phaG, is controlled by the transcriptional regulator PhaD . PhaD acts as a carbon source-dependent activator of the pha operons.[3][4] The effector molecule for PhaD is thought to be a CoA-intermediate of the fatty acid β-oxidation pathway.[4] Additionally, the granule-associated protein PhaF has been implicated in the regulation of pha gene expression in Pseudomonas oleovorans.[5][6]
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Regulation of fab genes: The fatty acid biosynthesis (fab) operon is also subject to transcriptional control. In E. coli, the FabR repressor controls the expression of fabA and fabB, which are crucial for unsaturated fatty acid biosynthesis. In Pseudomonas, homologous regulatory systems are likely to exist to balance the production of saturated and unsaturated fatty acids, thereby influencing the availability of the 3-hydroxydecanoyl-ACP precursor.
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Metabolic Crosstalk: The biosynthesis of 7-hydroxydecanoyl-CoA is in competition with other pathways that utilize FAS II intermediates. For instance, in P. aeruginosa, there is a competitive flux between PHA synthesis (via PhaG) and rhamnolipid synthesis (which also utilizes 3-hydroxyacyl-ACPs).[1]
Experimental Workflow for Pathway Analysis
A systematic approach is required to fully characterize the 7-hydroxydecanoyl-CoA biosynthesis pathway in a new bacterial isolate or to engineer it in a host organism.
Conclusion and Future Directions
The 7-hydroxydecanoyl-CoA biosynthesis pathway is a key metabolic node in several bacteria of industrial and clinical importance. While the core enzymatic steps are relatively well understood, particularly the central role of PhaG, significant opportunities for further research exist. Future work should focus on:
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Elucidating the complete regulatory network: A systems-level understanding of how the expression of pha and fab genes is coordinated in response to different environmental signals is needed.
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Metabolic flux analysis: Performing detailed 13C-metabolic flux analysis will provide precise quantitative data on the carbon flow through this pathway, enabling more accurate metabolic modeling and targeted engineering strategies.
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Enzyme engineering: Modifying the substrate specificity and catalytic efficiency of PhaG and other key enzymes could allow for the production of novel hydroxy fatty acids and polymers.
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Pathway reconstruction in heterologous hosts: Optimizing the expression and activity of this pathway in robust industrial hosts like E. coli or yeast could lead to the sustainable production of valuable bioplastics and specialty chemicals.
This guide provides a solid foundation for researchers entering this exciting field and highlights the key experimental and conceptual tools required for its successful investigation.
References
- 1. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. PhaF, a polyhydroxyalkanoate-granule-associated protein of Pseudomonas oleovorans GPo1 involved in the regulatory expression system for pha genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhaF, a Polyhydroxyalkanoate-Granule-Associated Protein of Pseudomonas oleovorans GPo1 Involved in the Regulatory Expression System for pha Genes - PMC [pmc.ncbi.nlm.nih.gov]
